fmoc-Asparaginol
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Overview
Description
Fmoc-Asparaginol, also known as 9-fluorenylmethoxycarbonyl-L-asparaginol, is a derivative of asparagine, an amino acid. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during peptide synthesis. The molecular formula of this compound is C19H20N2O4, and it has a molecular weight of 340.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-Asparaginol is typically synthesized through the protection of the amino group of L-asparaginol with the Fmoc group. The process involves the reaction of L-asparaginol with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide. The resulting product is then purified through crystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using industrial-scale chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Asparaginol undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions using reagents such as piperidine or morpholine.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine, morpholine, or diethylamine in organic solvents like dimethylformamide or dichloromethane.
Coupling: Carbodiimides (e.g., DIC, EDC) and additives like HOBt or HOAt in organic solvents.
Major Products Formed
Scientific Research Applications
Fmoc-Asparaginol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.
Biomaterials: Utilized in the creation of peptide-based hydrogels for tissue engineering and drug delivery.
Biological Studies: Used in the study of protein-protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of Fmoc-Asparaginol primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptides. The compound’s molecular targets and pathways are related to its incorporation into peptide chains and its subsequent interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asparagine: Similar to Fmoc-Asparaginol but with an amide group instead of a hydroxyl group.
Fmoc-Glutamine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Serine: Fmoc-protected serine used in the synthesis of peptides containing serine residues.
Uniqueness
This compound is unique due to the presence of the hydroxyl group, which can participate in additional hydrogen bonding and interactions compared to its amide counterpart, Fmoc-Asparagine. This property can influence the folding and stability of the resulting peptides, making this compound a valuable tool in peptide synthesis .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c20-18(23)9-12(10-22)21-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,22H,9-11H2,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVDQIGBMJCGLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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